(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol
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Overview
Description
(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dihydrobenzo[b][1,4]dioxin, followed by bromination and subsequent coupling with a bromophenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of both bromophenyl and nitro groups contributes to its bioactivity .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-bromophenyl)methanone: Similar structure but with a ketone group instead of a methanol group.
Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains an ester group instead of a methanol group.
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure but with a different substitution pattern.
Uniqueness
(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol is unique due to the combination of its bromophenyl and nitro-dihydrobenzo-dioxin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H12BrNO5 |
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Molecular Weight |
366.16 g/mol |
IUPAC Name |
(4-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
InChI |
InChI=1S/C15H12BrNO5/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(22-6-5-21-13)8-12(11)17(19)20/h1-4,7-8,15,18H,5-6H2 |
InChI Key |
GUBQHJNUAURIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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